[4-(Diphenylmethyl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
4-(Diphenylmethyl)piperazin-1-ylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Diphenylmethyl)piperazin-1-ylmethanone: shares structural similarities with other piperazine derivatives and nitrophenyl compounds.
Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.
Uniqueness
The uniqueness of 4-(Diphenylmethyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H25N3O3 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C25H25N3O3/c1-19-18-22(12-13-23(19)28(30)31)25(29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 |
InChI Key |
FJZPDGSOVGNVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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